4-(3-(Aminomethyl)-5,6-dimethylpyridin-2-yl)piperazin-2-one
CAS No.:
Cat. No.: VC15818071
Molecular Formula: C12H18N4O
Molecular Weight: 234.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N4O |
|---|---|
| Molecular Weight | 234.30 g/mol |
| IUPAC Name | 4-[3-(aminomethyl)-5,6-dimethylpyridin-2-yl]piperazin-2-one |
| Standard InChI | InChI=1S/C12H18N4O/c1-8-5-10(6-13)12(15-9(8)2)16-4-3-14-11(17)7-16/h5H,3-4,6-7,13H2,1-2H3,(H,14,17) |
| Standard InChI Key | MLJOBJODOLCLSO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(N=C1C)N2CCNC(=O)C2)CN |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a 5,6-dimethylpyridin-2-yl group linked to a piperazin-2-one ring via an aminomethyl bridge. The pyridine ring is substituted with methyl groups at positions 5 and 6, while the piperazin-2-one moiety introduces a lactam functionality, contributing to its polarity . The SMILES notation succinctly represents this arrangement .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 234.30 g/mol | |
| XLogP3-AA (Lipophilicity) | 0.1 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 71.3 Ų |
The compound’s moderate lipophilicity () and polar surface area (71.3 Ų) suggest balanced solubility in both aqueous and organic media, making it suitable for drug delivery systems .
Spectroscopic and Computational Data
The InChIKey uniquely identifies its stereochemical configuration . Computational analyses predict a rotatable bond count of 2, indicating conformational flexibility, while the heavy atom count (17) and complexity score (284) underscore its structural intricacy . The exact mass (234.14806121 Da) and monoisotopic mass (234.14806121 Da) confirm its molecular stability .
| Category | Precautionary Measures | Code |
|---|---|---|
| Prevention | Handle under inert gas; protect from moisture | P231+P232 |
| Response | If swallowed: Immediately call a poison center | P301+P310 |
| Storage | Store in a dry, well-ventilated place away from sunlight | P402+P403 |
Environmental and Health Risks
Exposure risks include respiratory irritation (P260) and skin contact hazards (P262). Environmental release is prohibited (P273) due to potential ecotoxicity .
Computational and Thermodynamic Analysis
Physicochemical Predictions
The compound’s low rotatable bond count (2) and high topological complexity (284) influence its pharmacokinetic profile. The hydrogen bond donor/acceptor ratio (2/4) aligns with Lipinski’s rule of five, suggesting oral bioavailability .
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